

Unraveling the Reaction Pathways of 1-Chloro-2-methylcyclohexene: A Computational Perspective

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Compound of Interest

Compound Name: 1-Chloro-2-methylcyclohexene

Cat. No.: B095601

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For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing synthetic routes, and designing novel molecular entities. This guide provides a comparative analysis of the computationally predicted reaction pathways of **1-Chloro-2-methylcyclohexene**, with a focus on elimination reactions. While specific experimental or computational studies providing detailed quantitative energy profiles for **1-chloro-2-methylcyclohexene** were not prominently found in our search, we can infer the likely reaction pathways based on well-established principles of stereochemistry and computational studies of analogous systems.

The reactivity of **1-chloro-2-methylcyclohexene** and its saturated analogue, 1-chloro-2-methylcyclohexane, is dominated by elimination and substitution reactions. Computational chemistry offers a powerful lens to dissect the intricate details of these pathways, including the transition states and intermediates that govern the product distribution. The stereochemical arrangement of the substituents plays a crucial role in determining the favored reaction mechanism and the resulting isomeric products.

Dominant Reaction Pathway: E2 Elimination

The most discussed reaction pathway for chloro-substituted cyclohexanes is the bimolecular elimination (E2) reaction. This reaction is highly stereospecific, requiring an anti-periplanar arrangement between the leaving group (chloride) and a proton on an adjacent carbon. This

stereochemical constraint dictates the reaction's feasibility and the structure of the resulting alkene.

Stereoisomers of 1-Chloro-2-methylcyclohexane: A Tale of Two Pathways

Computational and experimental studies on the isomers of 1-chloro-2-methylcyclohexane provide a clear illustration of how stereochemistry governs reactivity.

- **cis-1-Chloro-2-methylcyclohexane:** In the more stable chair conformation of the cis isomer, the chloro group can occupy an axial position, allowing for an anti-periplanar relationship with an axial proton on the adjacent carbon (C2). This alignment facilitates a rapid E2 elimination, leading to the formation of the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, as the major product.
- **trans-1-Chloro-2-methylcyclohexane:** For the trans isomer, achieving an anti-periplanar arrangement for an E2 reaction is more challenging. In its most stable conformation, both the chloro and methyl groups are equatorial. To undergo E2 elimination, the ring must flip to a less stable conformation where the chloro group is axial. In this conformation, the only available anti-periplanar proton is on the other adjacent carbon (C6). Consequently, the E2 reaction of the trans-isomer is significantly slower and yields the less substituted alkene, 3-methylcyclohexene, as the major product.

While specific quantitative data from computational studies on **1-chloro-2-methylcyclohexene** itself is not readily available in the literature, the principles derived from its saturated counterpart provide a strong predictive framework for its reactivity.

Hypothetical Computational Workflow

A typical computational investigation into the reaction pathways of **1-chloro-2-methylcyclohexene** would involve the following steps:

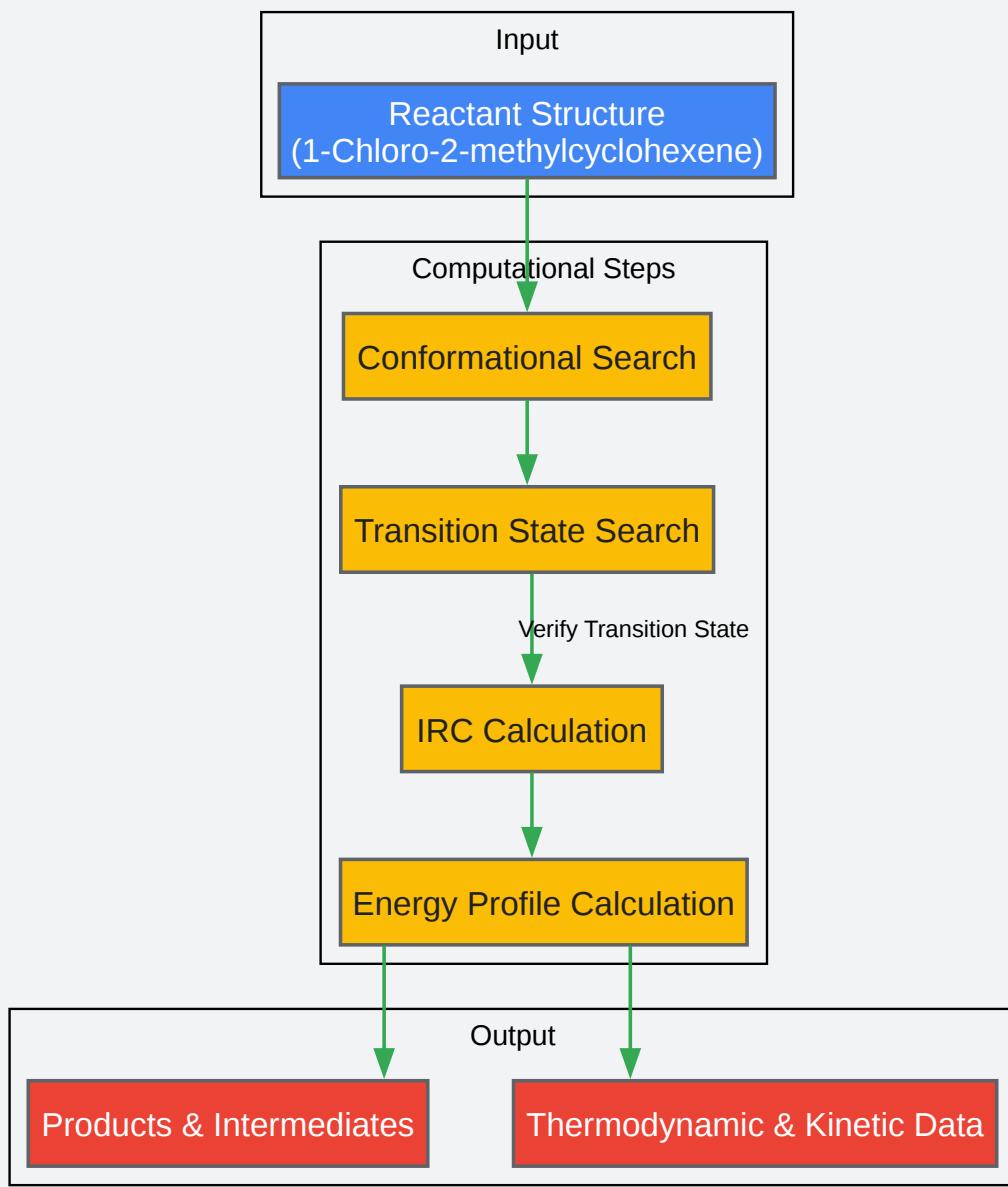
- Conformational Analysis: Identifying the lowest energy conformations of the reactants, in this case, the various stereoisomers of **1-chloro-2-methylcyclohexene**.
- Transition State Searching: Locating the transition state structures for each potential reaction pathway (e.g., E2, SN2, E1, SN1). This is a critical step as the geometry and energy of the

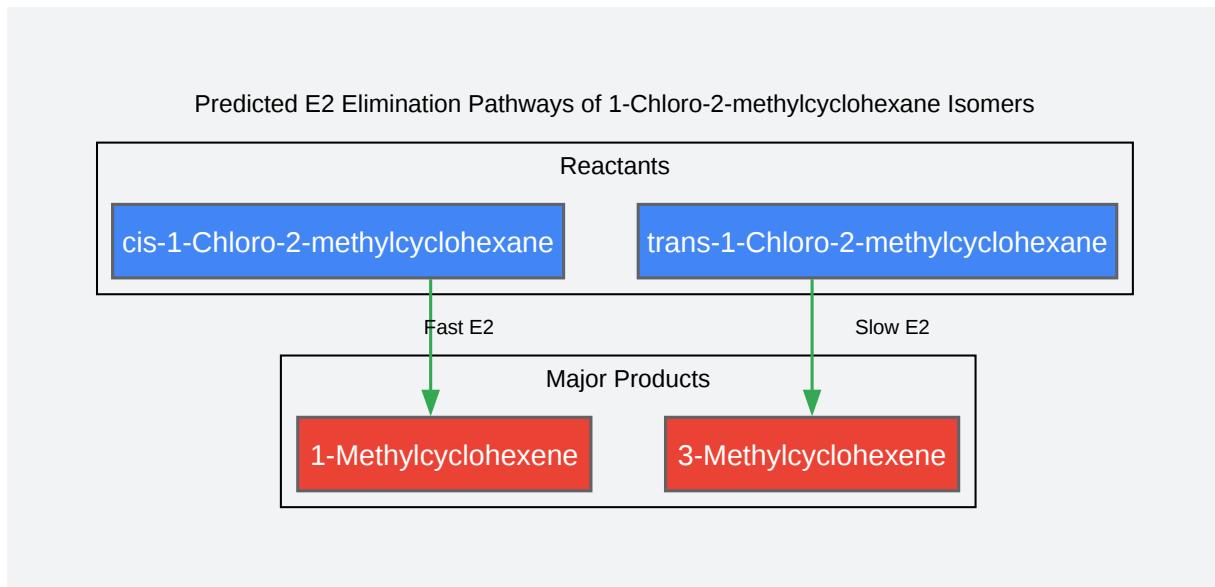
transition state determine the reaction rate.

- Energy Profile Calculation: Computing the potential energy surface along the reaction coordinate to determine the activation energies and reaction enthalpies for each pathway. This allows for a quantitative comparison of the feasibility of different reactions.
- Solvent Effects: Incorporating the influence of the solvent on the reaction energetics, as solvents can significantly alter the stability of charged intermediates and transition states.

The following diagram illustrates a generalized workflow for such a computational study.

Computational Workflow for Reaction Pathway Analysis





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